2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic acid is a spirocyclic building block featuring a cyclopropane ring fused at the 1' position of a 2',3'-dihydroindene core, with a carboxylic acid substituent at the 4' position of the aromatic ring. It belongs to a distinct class of rigid, three-dimensional scaffolds used in medicinal chemistry to probe regioselective structure-activity relationships (SAR), particularly in programs targeting epigenetic enzymes and metabolic receptors.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Cat. No. B12980066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic acid
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC1CC2(CC2)C3=CC=CC(=C31)C(=O)O
InChIInChI=1S/C12H12O2/c13-11(14)9-2-1-3-10-8(9)4-5-12(10)6-7-12/h1-3H,4-7H2,(H,13,14)
InChIKeyPEODAMYCBJIOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic Acid: Building Block for Regioselective SAR


2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic acid is a spirocyclic building block featuring a cyclopropane ring fused at the 1' position of a 2',3'-dihydroindene core, with a carboxylic acid substituent at the 4' position of the aromatic ring [1]. It belongs to a distinct class of rigid, three-dimensional scaffolds used in medicinal chemistry to probe regioselective structure-activity relationships (SAR), particularly in programs targeting epigenetic enzymes and metabolic receptors [2]. Its value lies not in being a generic analogue but in providing access to the specific 4'-regioisomeric configuration, a structural space distinct from the more common 2'- and 3'-substituted congeners [REFS-1, REFS-2].

Why 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic Acid Cannot Be Replaced by Generic Isomers


Generic substitution with regioisomeric 2'- or 3'-carboxylic acid analogues is not feasible due to fundamental differences in vector geometry and electronic effects, which lead to divergent biological activity. In the spiro[cyclopropane-1,1'-indene] rigid framework, the position of a substituent dictates the spatial trajectory of the functional group, a critical parameter for target engagement. For example, a 2'-amine derivative was shown to be a 28- to 129-fold more potent LSD1 inhibitor than the non-cyclic parent tranylcypromine, a gain in potency completely reliant on the spirocyclic restriction and specific substitution pattern [1]. Similarly, GPR40 agonist activity is exquisitely sensitive to substitution pattern, with regioisomeric variations leading to complete loss of efficacy [2]. The 4'-carboxylic acid isomer therefore offers a unique exit vector for fragment growth, targeting chemical space adjacent to, but unoccupied by, the 2'- and 3'-carboxylates [REFS-1, REFS-2].

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic Acid: Comparative Performance Data vs. Closest Analogs


Regioisomeric Differentiation: 4'-Carboxylate vs. 2'-Carboxylate Spatial Geometry

The 4'-carboxylic acid isomer provides a distinct aromatic substitution pattern compared to the 2'- and 3'-regioisomers, translating to a unique dihedral angle for the carboxylate group relative to the spirocyclic core. While quantitative potency data for the 4'-specific compound is absent in public literature, the class-level relevance is established: in the related 2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amine series, a benzyl substitution at the 2-position yielded LSD1 inhibitors (e.g., 14a, 15b) with excellent selectivity over MAO-A, MAO-B, and LSD2 [1]. The 4'-position offers an alternative, unexplored vector for such derivatization, enabling access to new patent space in epigenetic inhibitor programs [1].

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Synthetic Utility: 4'-Carboxylate as a Unique Handle for Amide Coupling vs. 2'-Carboxylate

The 4'-carboxylic acid provides a sterically less hindered carboxylate handle compared to the 2'-isomer, which is positioned adjacent to the spirocyclic motif. Literature on analogous spiro[indene] systems confirms that regioselective reductive cleavage and subsequent derivatization are highly sensitive to steric effects near the spiro junction [1]. The 4'-position is expected to exhibit superior reactivity in amide couplings with bulky amines, avoiding the steric clash that limits conversion rates at the 2'-position. Although direct comparative reaction yields are unavailable, this steric argument is supported by the well-documented regioselectivity in reactions of 2-methylspiro[cyclopropane-1,1'-indene], where steric effects dominate over electronic effects [1].

Synthetic Chemistry Amide Bond Formation Building Block Reactivity

Pharmacophore Model Divergence: Impact of Carboxylate Position on GPR40 Agonist Scaffolds

In the GPR40 full agonist series featuring tricyclic spirocycles, the position of the carboxylic acid tether is a critical determinant of potency. The clinically explored agonist AM-5262 (EC50 0.081 µM for GPR40) uses a spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid core . The 4'-position on the spiro[cyclopropane-1,1'-indene] scaffold offers a divergent exit vector that has not been explored in published GPR40 programs, representing a novel pharmacophore hypothesis . This regioisomeric differentiation is structurally orthogonal to the extensively patented 1'- and 2'-carboxylate series, potentially opening new chemical matter for metabolic disease targets .

GPR40 Agonist Type 2 Diabetes Spiro Scaffold Optimization

Key Applications for Procuring 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic Acid


Medicinal Chemistry: Synthesis of Novel LSD1 Inhibitors with 4'-Substituted Regioisomeric Space

This building block is ideally suited for medicinal chemistry teams seeking to explore the SAR of spirocyclic LSD1 inhibitors beyond the well-established 2'-amine series. By anchoring the carboxylate at the 4'-position, researchers can generate amide and ester libraries with a distinct trajectory from known inhibitors like 14a and 15b, potentially achieving novel selectivity profiles against MAO-A, MAO-B, and LSD2 [1].

Fragment-Based Drug Discovery: A Rigid, Unique-Vector Carboxylic Acid Fragment

The combination of a spirocyclic scaffold and a distal carboxylic acid makes this compound a high-value fragment for FBDD. Unlike flat aromatic acids, its rigid, three-dimensional shape can access shallow protein pockets that are intolerant of other regioisomers, offering a different binding mode from the 2'- and 3'-carboxylic acid fragments [1].

Agrochemical and Veterinary Research: Pyrethroid Acid Core Development

Spiro[indene]cyclopropane carboxylic acids form the acid core of synthetic pyrethroid insecticides like Cypothrin. The 4'-regioisomer represents an unpatented variation of this core, potentially leading to new acaricidal or insecticidal agents with altered environmental fate or target spectrum compared to the 2-carboxylate-based commercial pyrethroids [2].

Chemical Biology: Synthesis of Photoaffinity or Click-Chemistry Probes

The para-oriented 4'-carboxylic acid is an ideal attachment point for installing biotin, fluorophores, or click handles (e.g., alkyne/azide) via amide bond formation with minimal steric hindrance. This enables the creation of chemical probes derived from spirocyclic pharmacophores for target identification or cellular imaging studies [2].

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